5-Bromo-2-naphthoic acid
Overview
Description
5-Bromo-2-naphthoic acid is an organic compound with the chemical formula C11H7BrO2. It is a white crystalline solid that is almost insoluble in water at room temperature but soluble in organic solvents such as alcohols and ethers . This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
It is known to be involved in the synthesis of binaphthyl-based amino acids and amino alcohols via domino coupling reactions .
Mode of Action
It is known to participate in domino coupling reactions and lactam ring opening of intermediates
Biochemical Pathways
It is involved in the synthesis of binaphthyl-based amino acids and amino alcohols, suggesting a role in amino acid metabolism .
Pharmacokinetics
It is known to have high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.96 (iLOGP), 3.39 (XLOGP3), 3.3 (WLOGP), 3.32 (MLOGP), and 3.0 (SILICOS-IT), indicating its potential to cross biological membranes .
Result of Action
It is known to participate in the synthesis of binaphthyl-based amino acids and amino alcohols, suggesting a role in protein synthesis and metabolism .
Action Environment
It is known to be a white crystalline solid that is almost insoluble in water at room temperature but soluble in organic solvents such as alcohol and ether . It is combustible and can burn when exposed to high temperatures or open flames .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-2-naphthoic acid can be synthesized through the oxidation of 5-bromonaphthalene. The process involves reacting 5-bromonaphthalene with basic potassium permanganate (KMnO4), followed by acidification to yield this compound .
Industrial Production Methods
The industrial production of this compound typically follows the same synthetic route as described above. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of basic potassium permanganate as an oxidizing agent is common in industrial settings due to its effectiveness and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced to form different derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in basic conditions.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used to substitute the bromine atom.
Major Products Formed
Oxidation: Further oxidized products depending on the reaction conditions.
Reduction: Reduced derivatives of this compound.
Substitution: Substituted naphthoic acid derivatives with different functional groups.
Scientific Research Applications
5-Bromo-2-naphthoic acid has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other organic compounds, including drugs and dyes.
Biology: The compound is used in biochemical studies to understand various biological processes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Comparison with Similar Compounds
Similar Compounds
2-Naphthoic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
1-Bromo-2-naphthoic acid: Similar structure but with the bromine atom in a different position, leading to different reactivity and applications.
Uniqueness
5-Bromo-2-naphthoic acid is unique due to the presence of the bromine atom at the 5-position, which enhances its reactivity in substitution reactions. This makes it a valuable intermediate in the synthesis of various organic compounds.
Properties
IUPAC Name |
5-bromonaphthalene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO2/c12-10-3-1-2-7-6-8(11(13)14)4-5-9(7)10/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOQPJDDJJNVRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)O)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566121 | |
Record name | 5-Bromonaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50566121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1013-83-8 | |
Record name | 5-Bromonaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50566121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromonaphthalene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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